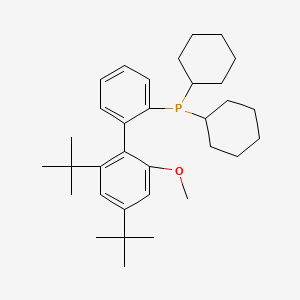

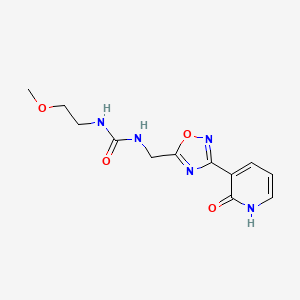

![molecular formula C25H20ClN5O3 B2765398 2-(4-苯甲基-1,5-二氧代-4,5-二氢-1,2,4-三嗪并[4,3-a]喹嗪-2(1H)-基)-N-(4-氯苯甲基)乙酰胺 CAS No. 1243069-33-1](/img/structure/B2765398.png)

2-(4-苯甲基-1,5-二氧代-4,5-二氢-1,2,4-三嗪并[4,3-a]喹嗪-2(1H)-基)-N-(4-氯苯甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and any catalysts or conditions required for the synthesis .Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy are often used for this .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis

This includes properties such as melting and boiling points, solubility, density, and spectral properties .科学研究应用

Antifungal Activity

Compounds similar to the one you’ve mentioned have been designed and tested for their antifungal activities. For instance, derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins have shown substantial antifungal activities against various phytopathogenic fungi . This suggests that our compound could potentially be explored for its efficacy in controlling fungal pathogens, which is crucial for agriculture and pharmaceutical industries.

Anticancer Properties

Triazoloquinazoline derivatives have been evaluated for their anti-proliferative effects against cancer cell lines. Studies have shown that these compounds can act as DNA intercalators, which interfere with DNA replication in cancer cells, thereby inhibiting their growth . This indicates that our compound may have applications in the development of new anticancer drugs.

Molecular Docking Studies

Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Research involving similar triazoloquinazoline derivatives has utilized molecular docking to study their binding modes with DNA active sites . This application is significant in drug design and development, particularly in the search for novel therapeutics.

In Silico ADMET Profiles

The in silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles is crucial in the early stages of drug discovery. Triazoloquinazoline derivatives have been assessed for their ADMET profiles, which helps in predicting their pharmacokinetic properties and potential as drug candidates .

Design and Synthesis of Novel Derivatives

The compound’s structure can serve as a template for the design and synthesis of novel derivatives with enhanced properties. The process involves modifying certain functional groups or adding new substituents to improve the compound’s biological activity or reduce its toxicity .

Bioisosterism-Guided Approach

Bioisosterism is an approach in medicinal chemistry where the structure of a known biologically active compound is modified to create a new molecule with similar biological properties. Triazoloquinazoline derivatives have been explored using this approach to develop new anticancer agents .

Antimicrobial Effects

Some triazoloquinazoline derivatives have shown antimicrobial effects, suggesting that they could be used in the treatment of bacterial infections. This application is particularly relevant given the rising concern over antibiotic resistance .

Anti-Inflammatory Properties

In addition to antimicrobial effects, certain derivatives also exhibit anti-inflammatory properties. This dual action makes them potential candidates for the treatment of diseases where inflammation plays a key role .

作用机制

安全和危害

属性

IUPAC Name |

2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-[(4-chlorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClN5O3/c26-19-12-10-17(11-13-19)14-27-22(32)16-30-25(34)31-21-9-5-4-8-20(21)23(33)29(24(31)28-30)15-18-6-2-1-3-7-18/h1-13H,14-16H2,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKFOXPNVCOCLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

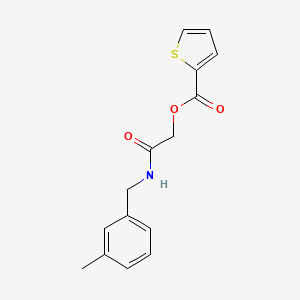

![4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2765315.png)

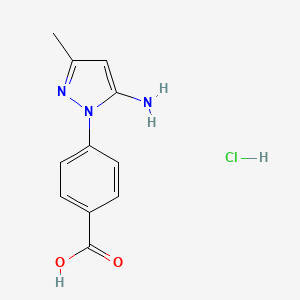

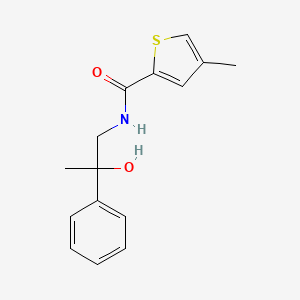

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2765326.png)

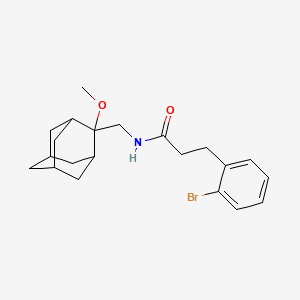

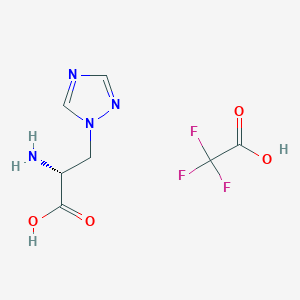

![3,8-Bis(2-piperidylethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2765329.png)

![1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2765330.png)

![(5S,7R)-N-(Cyanomethyl)-1,5,7-trimethyl-N-propan-2-yl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2765334.png)

![3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2765335.png)

![1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone](/img/structure/B2765337.png)